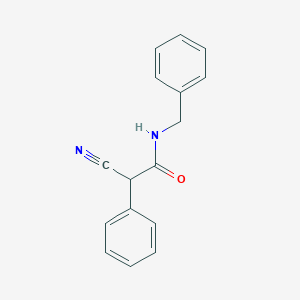

N-benzyl-2-cyano-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-cyano-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-11-15(14-9-5-2-6-10-14)16(19)18-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDCFWIWCUAHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl 2 Cyano 2 Phenylacetamide and Its Analogues

Strategic Approaches to Carbon-Carbon Bond Formation at the Alpha-Position (C2)

The functionalization of the carbon atom alpha to both the phenyl and cyano groups is a key strategic consideration in the synthesis of N-benzyl-2-cyano-2-phenylacetamide and its derivatives. The presence of these two activating groups facilitates a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation-based Synthetic Routes for Analogues

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, which can subsequently be reduced to afford the desired single bond. nih.govorganic-chemistry.org In the context of synthesizing analogues of this compound, a plausible route involves the condensation of an active methylene (B1212753) compound, such as 2-cyano-N-benzylacetamide, with an aromatic aldehyde.

The reaction typically proceeds by reacting an aldehyde or ketone with a compound possessing an active methylene group in the presence of a basic catalyst. nih.gov For instance, the condensation of benzaldehyde (B42025) with a substituted cyanoacetamide in the presence of a weak base like piperidine (B6355638) or an amine salt can yield an α,β-unsaturated product. This intermediate can then be subjected to reduction to furnish the saturated carbon-carbon bond. The product selectivity in such reactions can be highly dependent on the reaction conditions. nih.gov

A variety of catalysts can be employed for the Knoevenagel condensation, including triphenylphosphine, which has been shown to be efficient for the reaction between aldehydes and ethyl cyanoacetate (B8463686) or malononitrile (B47326) under mild, solvent-free conditions. organic-chemistry.org Microwave irradiation has also been utilized to accelerate these reactions. organic-chemistry.org Sequential Knoevenagel condensation followed by a cyclization reaction has been developed for the synthesis of indene (B144670) and benzofulvene derivatives, highlighting the versatility of this reaction in building complex molecular scaffolds. nih.gov

Table 1: Representative Knoevenagel Condensation Conditions

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine, AcOH | Benzene (B151609) | 80 | 75 | nih.gov |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | Room Temp | Excellent | organic-chemistry.org |

| Heterocyclic Aldehydes | Malononitrile | Triphenylphosphine | Solvent-free (Microwave) | N/A | High | organic-chemistry.org |

Alkylation and Arylation Strategies at the Activated Methylene Carbon

Direct alkylation or arylation of a precursor containing the activated methylene carbon represents another key strategy. The acidity of the α-proton in a phenylacetamide moiety is enhanced by the presence of a cyano group, facilitating its deprotonation and subsequent reaction with electrophiles.

Studies on the benzylation of N-substituted 2-phenylacetamides provide valuable insights into this approach. For instance, the alkylation of N-benzyl-2-phenylacetamide with benzyl (B1604629) chloride in the presence of powdered potassium hydroxide (B78521) has been investigated. researchgate.net The reactivity of the amide is influenced by the nature of the substituent on the nitrogen atom, with both steric and electronic effects playing a role. researchgate.net The use of phase-transfer catalysts can also influence the outcome of such alkylation reactions. researchgate.net

The reaction of the 9-cyanofluorenyl anion with various alkyl and benzyl halides has been studied, demonstrating the nucleophilic character of carbanions stabilized by a cyano group. sci-hub.se This provides a model for the reactivity of the carbanion derived from this compound in alkylation reactions.

Table 2: Conditions for Benzylation of N-substituted Phenylacetamides

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Product(s) | Reference |

| N-Phenyl-2-phenylacetamide | Benzyl Chloride | Powdered KOH | None (Microwave) | Solvent-free | 151 °C | N-alkylation product is major | researchgate.net |

| N-Benzyl-2-phenylacetamide | Benzyl Chloride | Powdered KOH | None/Phase-transfer | Isooctane, Toluene, DMSO | Various | N-alkylation product is major | researchgate.net |

| 9-Cyanofluorene | Alkyl/Benzyl Halides | Ethanolic Base | None | Ethanol | 25 °C | 9-Alkyl/Benzyl-9-cyanofluorene | sci-hub.se |

Michael Addition Pathways Involving the Alpha-Carbon

The Michael reaction, or conjugate addition, offers a powerful method for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a Michael addition could be envisioned in two principal ways: the addition of a cyanide nucleophile to an α,β-unsaturated N-benzylamide, or the addition of a stabilized carbanion from a precursor like N-benzyl-2-phenylacetamide to a Michael acceptor.

The Michael reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.orglibretexts.org Stabilized enolates, such as those derived from dicarbonyl compounds, are excellent Michael donors. youtube.com Cyanide has also been shown to act as a Michael donor in conjugate addition reactions. libretexts.org The mechanism proceeds through the formation of an enolate intermediate, which is then protonated. masterorganicchemistry.com

Stereoselective Formation of the Chiral Alpha-Center

The alpha-carbon in this compound is a stereocenter, and the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this compound and its analogues.

Asymmetric Michael additions are a well-established strategy for creating chiral centers. wikipedia.org The use of chiral catalysts or auxiliaries can direct the approach of the nucleophile to the Michael acceptor, leading to the preferential formation of one enantiomer.

Another approach involves the stereoselective cyanation of a prochiral enolate. Nickel-catalyzed cyanation reactions of benzylic pivalate (B1233124) esters have been reported, and an enantioenriched allylic ester was shown to undergo enantiospecific cross-coupling to produce an enantioenriched allylic nitrile. researchgate.net While not a direct example, this demonstrates the potential for transition metal catalysis in achieving stereoselective C-CN bond formation.

Iron-catalyzed hydrobenzylation has also been shown to be effective for the stereoselective formation of C-C bonds. nih.gov Although applied to a different system, the principles of using a metal catalyst to control stereochemistry could be adapted to the synthesis of chiral this compound analogues.

N-Alkylation and Amide Bond Formation Methodologies

The formation of the amide bond is another critical step in the synthesis of this compound.

Direct Amidation and Coupling Reactions of Phenylacetic Acid Derivatives

The direct amidation of a carboxylic acid with an amine is an atom-economical and environmentally friendly approach to amide bond formation. Research has shown that nickel(II) chloride can effectively catalyze the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in moderate to excellent yields. nih.gov The reaction proceeds in toluene, and the steric and electronic properties of substituents on the phenylacetic acid have a significant impact on the reaction yield. nih.gov This method avoids the need for stoichiometric activating agents, which generate significant waste. nih.gov

Traditional methods for amide bond formation often involve the activation of the carboxylic acid as an acyl halide or an active ester, followed by reaction with the amine. nih.gov While effective, these methods often require harsh conditions and produce byproducts that can complicate purification. nih.gov The development of catalytic direct amidation methods represents a significant advancement in the synthesis of amides like this compound.

Table 3: Nickel-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine

| Phenylacetic Acid Derivative | Benzylamine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | NiCl2 (10 mol%) | Toluene | 110 | 20 | Good to Excellent | nih.gov |

| Indomethacin | Benzylamine | NiCl2 (10 mol%) | Toluene | 110 | 20 | 85 | nih.gov |

N-Alkylation of the Amide Nitrogen under Varied Conditions

The direct N-alkylation of amides presents a powerful tool for the synthesis of N-substituted amides like this compound. mdpi.comresearchgate.net Traditional methods often require harsh conditions and stoichiometric use of strong bases, leading to side reactions and waste generation. mdpi.com To overcome these limitations, researchers have explored alternative energy sources and catalytic systems.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis has emerged as a highly effective and environmentally benign technique for N-alkylation. acsgcipr.orgcrdeepjournal.org This method facilitates the reaction between a water-soluble base and an organic-soluble amide by employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the deprotonated amide into the organic phase for reaction with the alkylating agent. acsgcipr.orgcrdeepjournal.org The use of PTC often allows for milder reaction conditions, the use of inexpensive and safer inorganic bases like potassium hydroxide, and can sometimes be performed under solvent-free conditions, significantly enhancing the greenness of the synthesis. acsgcipr.orgresearchgate.net For instance, the alkylation of N-substituted 2-phenylacetamides with benzyl chloride has been successfully carried out using powdered potassium hydroxide in the presence of various phase-transfer catalysts. researchgate.net The choice of catalyst and solvent can influence the reaction's efficiency, with studies showing that catalysts like tetrabutylammonium (B224687) bromide (TBAB) are effective. nih.gov

A study on the benzylation of N-benzyl-2-phenylacetamide under phase-transfer conditions revealed that N,N-dibenzyl-2-phenylacetamide was the primary and often sole product, indicating high selectivity for N-alkylation over C-alkylation. researchgate.net However, the reactivity of N-benzyl-2-phenylacetamide was found to be lower compared to other N-substituted 2-phenylacetamides, a phenomenon attributed to steric and polar effects. researchgate.net

Microwave Irradiation:

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times and improve yields. mdpi.comresearchgate.net In the context of N-alkylation, microwave irradiation can be combined with solvent-free phase-transfer catalysis to provide a rapid and efficient method for the synthesis of N,N-disubstituted amides. mdpi.comresearchgate.net For example, various amides and lactams have been successfully N-alkylated in a domestic microwave oven using potassium hydroxide, potassium carbonate, and a catalytic amount of TBAB in the absence of a solvent. mdpi.com This solventless approach not only accelerates the reaction but also simplifies the work-up procedure and reduces environmental impact. mdpi.com While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the general applicability of this method to a wide range of amides suggests its potential for this specific transformation. mdpi.comnih.gov

Table 1: Comparison of N-Alkylation Conditions

| Condition | Catalyst/Reagents | Key Advantages | Ref |

|---|---|---|---|

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB), KOH/K2CO3 | Milder conditions, use of inorganic bases, potential for solvent-free reactions, high selectivity. | acsgcipr.orgresearchgate.netnih.gov |

| Microwave Irradiation | MnCl2 or PTC reagents (e.g., TBAB) | Rapid reaction times, improved yields, solvent-free options. | mdpi.comresearchgate.netnih.gov |

Catalytic and Organocatalytic Approaches in this compound Synthesis

The development of catalytic methods for amide bond formation is a cornerstone of modern organic synthesis, offering alternatives to traditional coupling reagents that often generate stoichiometric waste. researchgate.netrsc.org

Metal-Catalyzed Transformations (e.g., Aminocarbonylation of Benzyl Chlorides)

Metal-catalyzed reactions offer a powerful and versatile platform for constructing amide bonds. researchgate.netrsc.org Aminocarbonylation, in particular, represents a highly atom-economical approach where a carbonyl group is introduced between an organic halide and an amine. organic-chemistry.org

The palladium-catalyzed aminocarbonylation of benzyl chloride derivatives with primary or secondary amines provides a direct route to 2-arylacetamides. organic-chemistry.org This transformation typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide. An improved procedure has been developed for this reaction that proceeds under mild conditions using an inexpensive phosphine ligand. organic-chemistry.org Although not explicitly demonstrated for 2-cyano-2-phenylacetamide (B1581261) as the amine component, this methodology could potentially be adapted for the synthesis of this compound by reacting benzylamine with a suitable carbonyl precursor and a cyano-containing phenylacetyl derivative.

Furthermore, recent advancements have focused on developing asymmetric carbonylative couplings. For instance, a dual photoredox and chiral nickel catalysis system has enabled the first asymmetric carbonylative coupling of benzylic halides with amines, producing chiral amides with high enantioselectivity. acs.org This cutting-edge approach could pave the way for the enantioselective synthesis of chiral analogues of this compound.

Development of Novel and Efficient Synthetic Routes

The quest for more sustainable and efficient chemical manufacturing has driven the development of innovative synthetic strategies, including one-pot reactions and continuous flow processes.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly desirable as they combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification procedures. researchgate.netmdpi.com Cyanoacetic acid derivatives, such as 2-cyano-2-phenylacetamide, are valuable starting materials for a wide array of MCRs. nih.gov

While a specific one-pot synthesis for this compound is not detailed in the search results, the principles of MCRs are highly relevant. For example, the Strecker reaction, the first reported MCR, involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce an α-amino nitrile. mdpi.com This highlights the potential for designing an MCR that combines benzylamine, a phenylacetaldehyde (B1677652) derivative, and a cyanide source to construct the core of this compound in a convergent manner. The synthesis of various cyanoacetamides through parallel synthesis protocols has been described, indicating the feasibility of creating diverse libraries of these compounds for further reactions. nih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. prolabas.comresearchgate.netnih.gov The synthesis of amides is an area where flow chemistry has demonstrated significant potential. researchgate.netthieme-connect.de

Continuous flow reactors can be employed for the high-throughput synthesis of alkyl amides. prolabas.com This technology allows for rapid optimization of reaction conditions and can be readily scaled up for industrial production. For example, the use of microreactors has been investigated for amide synthesis, demonstrating the potential for accelerated reaction rates compared to batch methods. thieme-connect.de While the direct application of flow chemistry to the synthesis of this compound is not explicitly documented in the provided search results, the successful application of this technology to general amide synthesis suggests its viability. prolabas.comresearchgate.netthieme-connect.de A "flow-to-flow" approach, where intermediates are generated and immediately used in a subsequent flow reactor, further enhances efficiency by eliminating isolation steps. nih.gov

Table 2: Novel Synthetic Strategies

| Strategy | Description | Key Advantages | Ref |

|---|---|---|---|

| One-Pot/Multicomponent Reactions | Multiple reaction steps are performed in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, simplified purification. | researchgate.netmdpi.comnih.gov |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, precise control, improved scalability, potential for high-throughput synthesis. | prolabas.comresearchgate.netnih.gov |

Principles of Green Chemistry in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions, the adoption of sustainable solvents, and the implementation of strategies to maximize atom economy and minimize waste.

Solvent-Free Reaction Conditions and Sustainable Solvents

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. To address this, researchers are exploring solvent-free reaction conditions and the use of sustainable solvents for the synthesis of acetamide (B32628) derivatives.

One of the most promising techniques in this area is microwave-assisted organic synthesis (MAOS) . This method often allows for rapid, solvent-free reactions with high yields. For instance, the synthesis of various unsaturated 2-cyanoacetamide (B1669375) derivatives has been successfully achieved with high yields (98-99%) under solvent-free microwave irradiation, demonstrating the potential of this technology for the synthesis of related compounds like this compound. nih.gov The Knoevenagel condensation, a key reaction in the synthesis of such compounds, has been shown to be effectively facilitated by microwave irradiation, leading to shorter reaction times and increased product yields. nih.gov

The use of sustainable and bio-based solvents is another critical aspect of greening the synthesis of acetamides. Solvents derived from renewable resources, such as glycerol (B35011) and limonene, are being investigated as alternatives to petroleum-based solvents. numberanalytics.com These bio-based solvents offer advantages such as lower toxicity and biodegradability. numberanalytics.com Additionally, deep eutectic solvents and supercritical fluids are emerging as novel green solvent options. numberanalytics.com The choice of a greener solvent is a significant step towards more sustainable chemical processes. numberanalytics.com

Research into solvent replacement has shown that greener alternatives can often be used without compromising reaction efficiency. For example, in many cases, hazardous solvents like dichloromethane (B109758) can be replaced with more benign options such as ethyl acetate/heptane or ethyl acetate/alcohol mixtures.

Comparative Data for Solvent-Free Synthesis of Cyanoacetamide Analogs:

| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

| Ammonium Acetate | Microwave (160 W) | 40 s | 98.6 | nih.gov |

| None | Microwave | 10 min | 74 | organic-chemistry.org |

This table presents data for the synthesis of α,β-unsaturated cyanoacetamide derivatives under solvent-free microwave conditions, highlighting the high efficiency of this green methodology.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu A higher atom economy signifies a more efficient and less wasteful process. rsc.org For example, the synthesis of ibuprofen (B1674241) via a "green" route has a significantly higher atom economy (around 77%) compared to the traditional "brown" route (approximately 40%). monash.edu This illustrates the potential for substantial waste reduction through improved synthetic design.

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

In the context of this compound synthesis, maximizing atom economy would involve choosing reaction pathways that minimize the formation of byproducts.

Waste minimization is another critical pillar of green chemistry. The E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the product, is a key metric for evaluating the environmental impact of a chemical process. researchgate.net The pharmaceutical industry, in particular, has been working to reduce its high E-factors, which are often associated with multi-step syntheses and the use of stoichiometric reagents. scienceopen.com

Strategies for waste minimization in the synthesis of acetamides and their analogs include:

Catalysis: The use of catalysts in place of stoichiometric reagents can significantly reduce waste. Catalysts are used in smaller amounts and can often be recycled and reused.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste generation.

Recycling: Recovering and reusing solvents and catalysts is a crucial strategy for waste reduction. researchgate.net

By implementing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally friendly.

Chemical Reactivity and Derivatization Studies of N Benzyl 2 Cyano 2 Phenylacetamide

Reactivity at the Active Methylene (B1212753) Carbon (C2 Position)

The carbon atom at the C2 position, bonded to both a phenyl and a cyano group, is more accurately described as a methine carbon. The hydrogen atom on this carbon is highly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and carbonyl (C=O) groups, as well as the phenyl ring. This acidity makes the C2 position the primary site for a variety of chemical reactions.

The activated methine proton at the C2 position can be readily removed by a base to form a nucleophilic carbanion. This anion can then react with various electrophiles, leading to substitution and functionalization.

Alkylation is a key functionalization reaction for compounds with active methylene or methine groups. In a process analogous to the alkylation of other cyanoacetates, N-benzyl-2-cyano-2-phenylacetamide is expected to react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. The choice of base and solvent is critical to the success of the reaction, with common systems including potassium carbonate in DMF or sodium hydride in THF. Phase-transfer catalysis, using a base like potassium hydroxide (B78521) in a biphasic system with a catalyst such as a quaternary ammonium (B1175870) salt, can also be an effective method for these alkylations.

The active methine group of this compound can participate in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. This reaction typically involves an aldehyde or ketone reacting with the active methine compound in the presence of a weak base, such as piperidine (B6355638) or triethylamine.

For instance, the reaction of this compound with an aldehyde like benzaldehyde (B42025) would be expected to yield a highly substituted acrylamide (B121943) derivative. A closely related reaction is the condensation of N-benzyl-2-cyanoacetamide with benzaldehyde in the presence of piperidine, which produces (E)-N-benzyl-2-cyano-3-phenylacrylamide. nih.gov This suggests that the target compound would react similarly to form a tetrasubstituted olefin. The general conditions for such reactions are often mild and efficient. organic-chemistry.org

Table 1: Representative Conditions for Knoevenagel Condensation of Active Methylene Compounds

| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Product Type |

| N-benzyl-2-cyanoacetamide | Benzaldehyde | Piperidine | 2-Propanol | Substituted Acrylamide nih.gov |

| Ethyl Cyanoacetate (B8463686) | Various Aldehydes | Triphenylphosphine | Solvent-free | (E)-Olefins organic-chemistry.org |

| Malononitrile (B47326) | Various Aldehydes | Triphenylphosphine | Solvent-free | (E)-Olefins organic-chemistry.org |

This table illustrates common conditions for Knoevenagel condensations of related active methylene compounds, which are analogous to the expected reactivity of this compound.

The generation of the carbanion (alpha-anion) at the C2 position is the cornerstone of its reactivity. The pKa of the C-H bond at this position is significantly lowered, allowing for deprotonation by a wide range of bases. The strength of the base required depends on the subsequent reaction. For simple alkylations, bases like potassium carbonate may suffice, while for reactions with weaker electrophiles, stronger bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are employed.

The resulting anion is stabilized by resonance, with the negative charge delocalized over the carbonyl oxygen and the cyano nitrogen. This delocalization reduces the nucleophilicity of the carbon atom itself but stabilizes the anion, facilitating its formation. This alpha-anion is a versatile intermediate in organic synthesis, serving as a precursor for creating new carbon-carbon bonds. wikipedia.org

Tautomerism is a potential isomerization pathway for this compound. While keto-enol tautomerism involving the amide carbonyl is possible, a more significant tautomeric equilibrium can exist involving the cyano and methine groups, known as the nitrile-ketenimine tautomerism. Under certain conditions, particularly in the presence of a base, the proton from the C2 carbon can migrate to the nitrogen of the cyano group, forming a ketenimine intermediate. This species is highly reactive and can participate in various cycloaddition and nucleophilic addition reactions, although it is typically a minor component in the equilibrium.

Furthermore, the product of condensation reactions, such as the aforementioned substituted acrylamides, will exist as geometric isomers (E/Z). The reaction that forms (E)‑N-benzyl-2-cyano-3-phenylacrylamide demonstrates a preference for the E-isomer. nih.gov

Transformations of the Cyano Functionality

The cyano group is a versatile functional group that can undergo a variety of chemical transformations.

The cyano group in this compound can be hydrolyzed under either acidic or basic conditions. The outcome of the hydrolysis can be controlled to selectively yield either a primary amide or a carboxylic acid.

Partial Hydrolysis to Amide: Careful control of reaction conditions, often using acid catalysis (like H₂SO₄) in the presence of water at controlled temperatures, can lead to the partial hydrolysis of the nitrile to a primary carboxamide. This would transform this compound into the corresponding malonamide (B141969) derivative, N¹,N³-dibenzyl-2-phenylmalonamide.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating with strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidification), will result in the complete hydrolysis of the cyano group to a carboxylic acid. google.com This reaction would yield N-benzyl-2-carboxy-2-phenylacetamide. This transformation is a common synthetic route for the preparation of α-amino acids and other valuable carboxylic acid derivatives from nitriles. wikipedia.orggoogle.com

Table 2: Expected Hydrolysis Products of this compound

| Reagents and Conditions | Functional Group Transformation | Product Structure | Product Name |

| Controlled H₂O, H⁺ | -CN → -C(=O)NH₂ | Ph-CH(C(=O)NH₂)-C(=O)NH-CH₂-Ph | N-benzyl-2-carbamoyl-2-phenylacetamide |

| Excess H₂O, H⁺ or OH⁻ (heat) | -CN → -C(=O)OH | Ph-CH(C(=O)OH)-C(=O)NH-CH₂-Ph | 2-(benzylcarbamoyl)-2-phenylacetic acid |

This table outlines the expected products from the selective hydrolysis of the cyano group based on general principles of nitrile chemistry.

Reduction to Amine Derivatives

The cyano group of this compound is a key site for transformation, with its reduction to a primary amine offering a gateway to a variety of further functionalizations. This conversion is typically achieved using powerful reducing agents capable of reducing the carbon-nitrogen triple bond.

One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄) . In a typical procedure, this compound is treated with an excess of LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydride ion on the nitrile carbon, followed by subsequent reduction steps to yield the corresponding diamine, N-benzyl-2-amino-2-phenylpropan-1-amine .

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | N-benzyl-2-amino-2-phenylpropan-1-amine |

Catalytic hydrogenation represents another viable method for the reduction of the nitrile group. This process typically involves the use of a transition metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and yield of the reduction. While specific studies on this compound are not extensively documented, analogous reductions of α-cyanophenylacetamides suggest that this method would also be effective.

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Group

The nitrile functionality in this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic ring systems. Although the nitrile group is generally a reluctant dienophile in Diels-Alder reactions, its reactivity can be enhanced by the presence of the adjacent phenyl and amide groups.

[4+2] cycloaddition reactions, while not extensively reported for this specific molecule, are a theoretical possibility with highly reactive dienes. More commonly, nitriles participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with an azide (B81097) would lead to the formation of a tetrazole ring, a valuable pharmacophore. Similarly, reaction with a nitrile oxide could yield an oxadiazole derivative. These reactions offer a direct route to complex heterocyclic structures from the readily available this compound scaffold.

| Reaction Type | Dipole/Diene | Resulting Heterocycle |

| [3+2] Cycloaddition | Azide (e.g., Sodium Azide) | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazole |

| [4+2] Cycloaddition | Highly Reactive Diene | Dihydropyridine (potential) |

Reactions of the Amide Linkage

The amide bond in this compound is another key reactive site, susceptible to both cleavage and functionalization.

Hydrolytic Cleavage and Transamidation Reactions

The amide linkage can be cleaved under hydrolytic conditions, typically by heating in the presence of a strong acid or base. Acid-catalyzed hydrolysis, using reagents such as concentrated hydrochloric acid or sulfuric acid, would yield phenylacetic acid, benzylamine (B48309), and the corresponding ammonium salt of the cyanoacetic acid derivative. Basic hydrolysis, with a strong base like sodium hydroxide, would produce the sodium salt of phenylacetic acid and benzylamine.

Transamidation, the exchange of the amine portion of the amide, can also be achieved. This reaction typically requires harsh conditions or the use of a catalyst. For example, heating this compound with a different primary amine in the presence of a Lewis acid or a specific enzyme could lead to the formation of a new amide.

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the amide can be functionalized, for instance, through N-alkylation. This reaction typically proceeds by deprotonation of the amide N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. The benzyl group itself can be considered a protecting group for the amide nitrogen. Its removal can be achieved through hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to yield the primary amide.

| Reaction | Reagents | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-benzyl-2-cyano-2-phenylacetamide |

| Debenzylation (Protecting Group Removal) | H₂, Pd/C | 2-cyano-2-phenylacetamide (B1581261) |

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Moieties

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic cores.

Functionalization of the Phenylacetamide Phenyl Ring

The phenyl ring of the phenylacetamide moiety is directly attached to a carbon bearing both a cyano and an amide group. Both of these groups are electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding meta-nitro derivative. Similarly, halogenation with a Lewis acid catalyst would also favor meta-substitution. youtube.comlibretexts.org

The directing effects of the substituents on the phenylacetamide ring are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence |

| -CH(CN)CONH-benzyl | Electron-withdrawing | meta-directing |

It is important to note that the reaction conditions for these electrophilic aromatic substitutions would need to be carefully controlled to avoid potential side reactions at the other functional groups present in the molecule.

Functionalization of the N-Benzyl Phenyl Ring

The N-benzyl group of this compound presents a target for functionalization, allowing for the introduction of various substituents onto the phenyl ring. These modifications can significantly alter the molecule's steric and electronic properties, influencing its reactivity and potential applications. The reactivity of the N-benzyl phenyl ring is comparable to other substituted benzene (B151609) rings, making it amenable to electrophilic aromatic substitution reactions.

Studies on analogous compounds, such as N-benzyl-2-phenylacetamide, provide a framework for understanding the potential functionalization pathways. researchgate.net The presence of the electron-donating benzyl group attached to the amide nitrogen can influence the regioselectivity of these substitution reactions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the N-Benzyl Phenyl Ring

| Reaction | Reagents | Expected Major Products (Isomers) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Halogenation | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-alkyl, para-alkyl |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho-acyl, para-acyl |

The directing effect of the benzyl group, while weakly activating, would likely favor substitution at the ortho and para positions of the phenyl ring. The specific ratio of these isomers would be influenced by the reaction conditions, including the nature of the electrophile and the solvent used. Further research is needed to experimentally verify these outcomes for this compound.

Stereoselective Transformations of this compound Derivatives

The presence of a chiral center at the alpha-carbon in derivatives of this compound opens up possibilities for stereoselective synthesis, a critical aspect of modern medicinal and materials chemistry. beilstein-journals.org

Asymmetric Induction in Alpha-Carbon Functionalization

The functionalization of the alpha-carbon of this compound can be guided by the existing stereochemistry within the molecule or by the use of chiral auxiliaries. While the parent molecule is achiral, derivatization can introduce chirality, which can then direct subsequent transformations.

For instance, if a chiral substituent is present on the N-benzyl phenyl ring or the C-phenyl ring, it can exert stereocontrol over reactions at the alpha-carbon. This through-space interaction can favor the approach of a reagent from one face of the prochiral enolate intermediate, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would depend on the size and nature of the chiral directing group and its proximity to the reacting center.

Chiral Catalyst-Mediated Reactions

The use of chiral catalysts offers a powerful strategy for achieving high enantioselectivity in the functionalization of the alpha-carbon of this compound. mdpi.com Both organocatalysts and transition-metal catalysts have shown great promise in analogous transformations. beilstein-journals.orgmdpi.com

Chiral Phase-Transfer Catalysis:

Alkylation of the alpha-carbon can be performed under phase-transfer conditions using chiral quaternary ammonium salts. These catalysts can create a chiral environment around the enolate, leading to an enantioselective addition of an alkyl halide. The effectiveness of this approach has been demonstrated in the alkylation of related active methylene compounds.

Chiral Transition-Metal Catalysis:

Transition metals, in conjunction with chiral ligands, can catalyze a variety of enantioselective transformations. For example, palladium-catalyzed asymmetric allylic alkylation of the alpha-carbon would be a viable method for introducing an allyl group with high enantiopurity.

Table 2: Examples of Chiral Catalyst Systems for Stereoselective Alpha-Functionalization

| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Reaction |

| Organocatalyst | Chiral Phosphoric Acids (e.g., TRIP) beilstein-journals.org | Enantioselective Michael Addition |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) nih.gov | Enantioselective Acylation |

| Transition-Metal Catalyst | Pd(0) with Chiral Phosphine (B1218219) Ligands (e.g., BINAP) | Asymmetric Allylic Alkylation |

| Transition-Metal Catalyst | Rh(II) with Chiral Carboxamidate Ligands | Asymmetric C-H Insertion |

The development of such stereoselective methods is crucial for the synthesis of enantiomerically pure derivatives of this compound, which may exhibit distinct biological activities or material properties. nih.gov Future research will likely focus on the application of modern asymmetric catalytic methods to this versatile scaffold.

Mechanistic Investigations of Reactions Involving N Benzyl 2 Cyano 2 Phenylacetamide

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways for compounds like N-benzyl-2-cyano-2-phenylacetamide often begins with identifying key intermediates. Given its structure, several potential reaction pathways can be hypothesized:

Enolate Formation: In the presence of a base, the primary and most likely initial step is the deprotonation of the α-carbon to form an enolate. This nucleophilic intermediate is central to many reactions, including alkylations and condensations. The stability of this enolate is enhanced by the resonance delocalization of the negative charge onto both the cyano and carbonyl groups.

Amide Bond Cleavage/Formation: Reactions targeting the amide bond are also feasible. Acidic or basic hydrolysis would lead to the formation of 2-cyano-2-phenylacetic acid and benzylamine (B48309). Conversely, the synthesis of this compound itself involves the formation of this amide bond, typically through the reaction of a 2-cyano-2-phenylacetyl derivative with benzylamine. nih.gov

Multicomponent Reactions: Cyanoacetamides are well-known participants in multicomponent reactions (MCRs), such as the Gewald reaction, which synthesizes 2-aminothiophenes. nih.gov In a hypothetical Gewald reaction, this compound could react with an aldehyde or ketone and elemental sulfur in the presence of a base. nih.gov The proposed pathway would involve the initial formation of a Knoevenagel condensation product between the aldehyde/ketone and the active methylene (B1212753) group of the cyanoacetamide, followed by the addition of sulfur and subsequent cyclization.

Radical Intermediates: Photoredox catalysis could initiate reactions involving radical intermediates. For instance, a process analogous to the photoinduced, palladium-catalyzed carboamidation of dienes could involve the formation of an α-carbonyl radical from a derivative of this compound. acs.org

A study on the alkylation of N-phenyl-2-phenylacetamide, a related compound, revealed the formation of N-, O-, and C-alkylation products, indicating the presence of ambident nucleophilic character in the corresponding enolate. researchgate.net

Transition State Analysis of Key Transformations

Understanding the transition states is crucial for explaining the selectivity and rates of reactions. For reactions involving this compound, transition state analysis, often aided by computational chemistry, would focus on several key transformations:

Proton Transfer: The initial deprotonation to form the enolate would proceed through a transition state where the base is abstracting the α-hydrogen. The geometry and energy of this transition state would be influenced by the nature of the base and the solvent.

C-C Bond Formation: In reactions like aldol (B89426) or Michael additions, the transition state would involve the approach of the enolate to the electrophilic carbon of the reaction partner. The stereochemistry of the product would be determined by the relative energies of the possible diastereomeric transition states.

Cyclization Reactions: For intramolecular reactions or MCRs leading to cyclic products, the transition state for the ring-forming step is of paramount importance. For example, in a potential intramolecular cyclization, the geometry of the transition state would dictate the size and stereochemistry of the resulting ring. Computational studies on the Pictet-Spengler reaction, which involves cyclization, have been used to understand the factors controlling stereoselectivity. nih.gov

A metal-free esterification of N-benzyl-N-t-butoxycarbonyl-amides has been reported, where the highly reactive amide acts as an electrophile. sioc-journal.cn A transition state analysis of such a reaction involving this compound would shed light on the activation of the amide bond.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and product stability. For reactions involving this compound, these studies would differentiate between kinetically and thermodynamically controlled products.

Kinetic vs. Thermodynamic Control: In the alkylation of related acetamides, the formation of the O-alkylated product is often the kinetic product, forming faster, while the N-alkylated product is the thermodynamically more stable product. researchgate.net Similarly, in the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate from the removal of the more accessible α-hydrogen, whereas the thermodynamic product is the more substituted enolate. wikipedia.org Reaction conditions such as temperature, solvent, and the nature of the base can be manipulated to favor one product over the other. wikipedia.orglibretexts.org Low temperatures and sterically hindered bases tend to favor the kinetic product. wikipedia.org

Rate-Determining Step: Kinetic studies help identify the rate-determining step of a reaction. For a multi-step reaction, understanding the slowest step is key to optimizing the reaction conditions. For example, in some enzyme-catalyzed reactions involving similar structures, the deprotonation of a C-H bond has been identified as the rate-limiting step. nih.gov

The following table illustrates a hypothetical scenario of kinetic versus thermodynamic control in the alkylation of this compound, based on general principles observed in similar systems.

| Product | Control | Reaction Conditions | Relative Stability |

| C-alkylated product | Kinetic | Low temperature, strong non-nucleophilic base | Less stable |

| N-alkylated product | Thermodynamic | Higher temperature, weaker base, longer reaction time | More stable |

This table is a hypothetical representation based on general principles of kinetic and thermodynamic control and does not represent experimentally verified data for this compound.

Computational Mechanistic Analysis and Prediction of Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com For this compound, computational studies could:

Model Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for a detailed understanding of the reaction mechanism.

Predict Selectivity: By comparing the activation energies of different possible pathways, computational models can predict the chemo-, regio-, and stereoselectivity of a reaction. bris.ac.uk For example, calculations could predict whether alkylation is more likely to occur at the carbon, nitrogen, or oxygen atom.

Analyze Non-Covalent Interactions: In complex systems, non-covalent interactions can play a significant role in stabilizing transition states and intermediates. Computational methods can quantify these interactions and explain their influence on the reaction outcome.

Computational studies on phenylacetamides have been used to understand their interactions with biological targets. nih.gov Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

The following table presents hypothetical calculated activation energies for competing pathways in a reaction of this compound, illustrating how computational data can predict reaction outcomes.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C-Alkylation | 15.2 | Favored kinetically |

| N-Alkylation | 18.5 | Disfavored kinetically |

| O-Alkylation | 16.8 | Minor kinetic product |

This table contains hypothetical data for illustrative purposes.

Isotopic Labeling Studies to Confirm Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com For reactions involving this compound, several isotopic labeling strategies could be employed:

Deuteration Studies: Replacing the α-hydrogen with deuterium (B1214612) (D) would allow for the investigation of its role in the reaction. A significant kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would confirm that the C-H bond is broken in the rate-determining step. rsc.org

¹³C and ¹⁵N Labeling: Incorporating ¹³C at the carbonyl carbon or the cyano carbon, and ¹⁵N at the amide nitrogen, would enable the tracking of these atoms throughout the reaction. nih.gov This is particularly useful for complex rearrangements or fragmentation-recombination pathways. For example, in a rearrangement reaction, the final position of the ¹⁵N atom could distinguish between different mechanistic possibilities. acs.org

¹⁸O Labeling: Labeling the carbonyl oxygen with ¹⁸O can provide insights into reactions involving this group, such as hydrolysis or esterification. researchgate.net The distribution of the ¹⁸O label in the products and any recovered starting material can reveal the details of bond-making and bond-breaking steps.

These studies provide unambiguous evidence that is often difficult to obtain by other means and are considered a gold standard in mechanistic chemistry. numberanalytics.com

Rearrangement Pathways

The structure of this compound allows for the possibility of various rearrangement reactions, particularly under specific conditions.

Aza-Hofmann-type Rearrangement: A protocol for the synthesis of N-arylamides from amidines via a hypervalent iodine-mediated aza-Hofmann-type rearrangement has been developed. mdpi.com While this compound is not an amidine, related transformations of the amide group could potentially be induced.

Beckmann-type Rearrangements: Although a classical Beckmann rearrangement involves the conversion of an oxime to an amide, analogous rearrangements of α-functionalized amides could be envisioned. Such a pathway would likely require specific reagents to facilitate the migration of a group to the nitrogen atom.

Radical-Mediated Rearrangements: Under radical-forming conditions, rearrangements of intermediates could occur. For example, a radical generated at the α-position could undergo a 1,2-phenyl shift, leading to a rearranged product.

The study of these potential rearrangement pathways would likely involve a combination of experimental and computational methods to identify the conditions under which they occur and to elucidate the intricate mechanistic details.

Advanced Spectroscopic and Crystallographic Methodologies for N Benzyl 2 Cyano 2 Phenylacetamide Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

High-resolution NMR spectroscopy is a cornerstone for the characterization of N-benzyl-2-cyano-2-phenylacetamide, offering unparalleled insight into its molecular framework.

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent bond network of this compound.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, for instance, confirming the connectivity within the benzyl (B1604629) and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique for identifying one-bond correlations between protons and directly attached carbons (¹H-¹³C). columbia.edusdsu.edu This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (and occasionally four in conjugated systems), between protons and carbons. columbia.edusdsu.edu This is vital for assembling the molecular fragments identified by COSY and HSQC. For example, HMBC correlations would be observed between the benzylic protons and the carbonyl carbon, as well as the quaternary cyano-bearing carbon, thus confirming the core structure of this compound. The intensity of these correlation peaks is dependent on the coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

A combination of these 2D NMR experiments allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing definitive structural elucidation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-benzyl-2-phenylacetamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Benzyl-2-phenylacetamide | 7.40–7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J = 5.8 Hz, 2H), 3.64 (s, 2H) | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5 |

Data sourced from a study on amide synthesis. semanticscholar.org

Solid-state NMR (ssNMR) is a critical tool for investigating the structure of this compound in its solid form, particularly for identifying and characterizing polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environments of the nuclei, which are manifested as changes in chemical shifts and couplings. rsc.org Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. Furthermore, ¹⁴N and ¹⁵N ssNMR can provide specific information about the nitrogen environments within the amide and cyano groups, which are highly sensitive to intermolecular interactions like hydrogen bonding. rsc.org

Deuterium (B1214612) (²H) NMR spectroscopy, utilizing specifically deuterated analogues of this compound, can offer profound insights into reaction mechanisms and molecular dynamics. By selectively replacing protons with deuterium at specific positions, one can trace the fate of these atoms during a chemical transformation. For instance, studying the exchange rates of the amide proton or the protons alpha to the carbonyl and cyano groups can provide information about the acidity and reactivity of these sites.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and analyzing its conformational properties. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key expected bands include:

N-H stretching of the secondary amide.

C=O stretching of the amide carbonyl group.

C≡N stretching of the nitrile group. scialert.net

Aromatic C-H and C=C stretching from the phenyl and benzyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic rings and the carbon-carbon backbone. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Related Amides

| Compound | Key IR Bands (cm⁻¹) |

| N-benzyl-2-phenylacetamide | 3315, 3065, 3015, 2910, 1640, 1450, 700 |

| N,N-Dibenzyl-2-phenylacetamide | 3060, 3040, 2940, 1650, 1490 |

| N-Benzyl-2,3-diphenylpropanamide | 3285, 3050, 3025, 2915, 1640, 1450, 700 |

Data from a study on the benzylation of N-benzyl-2-phenylacetamide. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would likely involve cleavage at the amide bond and benzylic positions, leading to the formation of specific fragment ions that can be used to piece together the molecular structure.

Table 3: Mass Spectrometry Data for Related Phenylacetamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |

| N-Benzyl-2-phenylacetamide | C₁₅H₁₅NO | 225.29 | 225 (M+), 91 |

| 2-Phenylacetamide | C₈H₉NO | 135.16 | 135 (M+) |

| N-(4-Methoxyphenyl)-2-phenylacetamide | C₁₅H₁₅NO₂ | 241.29 | 241 (M+), 123, 108, 91 |

Data compiled from various sources. semanticscholar.orgchemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound, MS/MS provides invaluable data for confirming its molecular structure through characteristic fragmentation patterns.

The process involves selecting the molecular ion ([M+H]⁺ or M⁺˙) of this compound in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), typically with an inert gas like helium or argon, in a collision cell. youtube.com This high-energy collision process breaks the molecule apart at its weakest bonds, and the resulting fragment ions are analyzed in the second stage of the mass spectrometer. youtube.com

While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of its constituent substructures, such as N-benzylacetamide and 2-phenylacetamide. sci-hub.senih.gov The major fragmentation pathways would likely involve the cleavage of the amide bond and the bonds adjacent to the phenyl groups.

Key expected fragmentations for this compound include:

Loss of the benzyl group: Cleavage of the C-N bond between the amide nitrogen and the benzyl group's methylene (B1212753) bridge would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. This is a very common and prominent peak in the mass spectra of benzyl-containing compounds. researchgate.net

Formation of the N-benzylacetamide cation: Cleavage of the bond between the chiral center and the phenyl group could produce a fragment corresponding to the N-benzylacetamide cation (m/z 149) or related ions.

Formation of the phenylacetonitrile (B145931) cation: Cleavage of the amide C-N bond can lead to fragments related to the phenylacetonitrile moiety.

Loss of the ketene (B1206846) group: A common fragmentation for acetamides is the loss of a neutral ketene molecule (CH₂=C=O). sci-hub.se

By analyzing the masses of these fragment ions, a detailed structural map can be constructed, confirming the connectivity of the benzyl, cyano, and phenylacetamide groups within the parent molecule.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the exact molecular conformation of this compound. Furthermore, it reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that define the supramolecular architecture.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structure determination. The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms (except typically hydrogen) can be determined with high precision.

For a chiral molecule like this compound, SC-XRD is uniquely capable of determining its absolute configuration (the specific R or S arrangement at the chiral center), provided that anomalous dispersion effects are properly measured. The analysis also reveals the preferred conformation of the molecule in the solid state, including the rotational positioning of the two phenyl rings and the geometry of the acetamide (B32628) group.

While crystallographic data for this compound itself is not publicly available, data from the closely related compound (E)-N-Benzyl-2-cyano-3-phenylacrylamide illustrates the type of detailed information obtained from an SC-XRD experiment. chemicalbook.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.072 (3) |

| b (Å) | 5.8863 (12) |

| c (Å) | 17.202 (3) |

| β (°) | 107.01 (3) |

| Volume (ų) | 1362.4 (5) |

| Z (Molecules per unit cell) | 4 |

| Dihedral Angle between Phenyl Rings | 63.61 (7)° |

Data sourced from a study on (E)-N-Benzyl-2-cyano-3-phenylacrylamide, a structurally similar molecule, to illustrate the outputs of SC-XRD analysis. chemicalbook.com

This data provides a complete picture of the molecule's solid-state structure and the intermolecular forces, such as N—H···N hydrogen bonds, that stabilize the crystal packing. chemicalbook.com

Powder X-ray Diffraction for Polymorphic Forms and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline (powdered) samples. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. carleton.edu This pattern, typically plotted as intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net

The primary applications of PXRD in the characterization of this compound include:

Phase Identification and Purity Assessment: The PXRD pattern of a synthesized batch can be compared to a standard reference pattern (obtained from a known pure sample or calculated from single-crystal data) to confirm its identity and assess its crystalline purity. The presence of unexpected peaks would indicate contamination with other crystalline phases.

Detection of Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystal structures. rigaku.com Different polymorphs of the same compound can have different physical properties. PXRD is a powerful tool for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern. researchgate.net Even subtle changes in peak positions or the appearance of new peaks can signal the presence of a different polymorph. researchgate.net

Because PXRD analyzes the bulk of the material, it provides a comprehensive overview of the sample's crystalline nature, making it an essential tool for quality control in synthesis and materials characterization. carleton.edu

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral derivatives are synthesized)

This compound possesses a stereocenter at the α-carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for studying these chiral molecules, as they respond differently to polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the two primary forms of chiroptical spectroscopy.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com An achiral molecule will absorb both forms of light equally, producing no CD signal. However, an enantiomer will absorb one circularly polarized component more than the other at specific wavelengths, resulting in a characteristic CD spectrum. The two enantiomers of a chiral compound will produce CD spectra that are perfect mirror images of each other. rsc.org This makes CD an invaluable tool for determining the enantiomeric purity and absolute configuration (by comparison with a known standard or theoretical calculations) of chiral compounds like this compound. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD): This technique measures the variation in the rotation of the plane of polarized light as a function of wavelength. mdpi.com As light passes through a chiral sample, its plane of polarization is rotated. The magnitude and direction of this rotation change with the wavelength of the light, and this variation is plotted to create an ORD spectrum. Similar to CD, enantiomers produce mirror-image ORD curves.

For this compound, both the amide and nitrile functional groups can contribute to the chiroptical signals. rsc.orgnih.gov The synthesis of enantiomerically pure or enriched samples would be followed by CD or ORD analysis to confirm their chiral nature and quantify the enantiomeric excess. These techniques provide crucial information that is complementary to methods like NMR and mass spectrometry, which are typically insensitive to chirality.

Computational Chemistry and Theoretical Studies of N Benzyl 2 Cyano 2 Phenylacetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and energy levels within a molecule. scielo.br

For instance, in studies of similar amide structures, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)) are common for optimizing the molecular geometry and predicting electronic characteristics. scielo.brsigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. hoffmanchemicals.com

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, are often calculated from the HOMO and LUMO energies to provide quantitative measures of a molecule's reactivity. These parameters are instrumental in understanding how the molecule might interact with other chemical species.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electrical charge within a molecule is vital for predicting its intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as N-benzyl-2-cyano-2-phenylacetamide, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface. Computational studies on similar amides have revealed the presence of different stable rotamers (e.g., cis and trans isomers) and the dynamics of their interconversion. sigmaaldrich.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with other molecules over time.

MD simulations can provide insights into how a molecule like this compound would behave in solution, including its solvation properties and its tendency to form aggregates through intermolecular interactions like hydrogen bonding and π-π stacking.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. For example, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the structure of a synthesized compound. scielo.br

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.br Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation and conformational analysis. sigmaaldrich.com

Computational Modeling of Catalytic Pathways and Transition States

For reactions involving this compound, either as a reactant or a product, computational modeling can be used to investigate the reaction mechanism. This involves identifying the transition state structures and calculating the activation energies for different possible pathways.

Such studies are crucial for understanding the kinetics and thermodynamics of a reaction, and for designing more efficient synthetic routes or catalysts. For example, computational modeling could elucidate the mechanism of the benzylation of a phenylacetamide precursor.

While the specific computational and theoretical data for this compound is not currently available in the surveyed literature, the established methodologies described above provide a clear framework for how such an investigation would be conducted. Future research in this area would be necessary to generate the specific data points and detailed analyses requested.

Applications of N Benzyl 2 Cyano 2 Phenylacetamide in Advanced Organic Synthesis and Materials Science

Strategic Role as a Building Block in Multi-Step Organic Syntheseshoffmanchemicals.com

N-benzyl-2-cyano-2-phenylacetamide is a polyfunctional molecule, possessing both electrophilic and nucleophilic centers. This dual reactivity makes it an important intermediate for the synthesis of a wide array of complex organic molecules. researchgate.net The strategic positioning of the cyano, amide, and active methylene (B1212753) groups allows for a diverse range of chemical reactions, establishing it as a key starting material in multi-step synthetic pathways.

Precursor for Complex Heterocyclic Compound Synthesisresearchgate.net

The reactivity of the cyano and active methylene groups in N-substituted cyanoacetamides makes them ideal precursors for the synthesis of various heterocyclic systems. researchgate.net These compounds are extensively used as reactants or intermediates in reactions with bidentate reagents to form a variety of heterocyclic structures. researchgate.net The presence of both electrophilic (at the carbonyl and cyano carbons) and nucleophilic (at the amide nitrogen and the α-carbon) sites facilitates the construction of diverse ring systems. researchgate.net

One of the key reactions for this purpose is the Thorpe-Ziegler reaction , a base-catalyzed self-condensation of nitriles to form enamines, which can be an intramolecular reaction leading to cyclic ketones after hydrolysis. cymitquimica.comontosight.ai While direct examples with this compound are not prevalent, the general reactivity of cyanoacetamides suggests its potential in similar intramolecular cyclizations to form functionalized cyclic systems. nih.gov

Another important reaction is the Guareschi-Thorpe condensation , which is used for the synthesis of pyridine (B92270) derivatives from cyanoacetic esters or amides and a ketone in the presence of ammonia. nih.gov Recent advancements have shown that this reaction can be carried out efficiently using cyanoacetamides and 1,3-dicarbonyl compounds with ammonium (B1175870) carbonate in an aqueous medium, offering an environmentally friendly route to hydroxy-cyanopyridines. nih.govsigmaaldrich.com This highlights the potential of this compound to serve as a building block for substituted pyridines, which are core structures in many pharmaceuticals and functional materials.

Furthermore, N-substituted cyanoacetamides are known to react with various reagents to yield a plethora of heterocyclic compounds, including but not limited to:

Pyrazoles: Through reaction with hydrazine (B178648) derivatives.

Thiazoles: By reacting with sulfur-containing reagents.

Pyrimidines: Via condensation with amidines or related compounds.

The following table summarizes some of the heterocyclic systems that can be potentially synthesized from this compound based on the known reactivity of related cyanoacetamides.

| Heterocyclic System | Potential Reagents | Reaction Type |

| Substituted Pyridines | 1,3-Dicarbonyl compounds, Ammonium carbonate | Guareschi-Thorpe Condensation |

| Functionalized Thiophenes | Elemental sulfur and an active methylene compound | Gewald Reaction |

| Substituted Pyrazoles | Hydrazine derivatives | Condensation/Cyclization |

| Fused Pyrimidines | Amidines or Guanidine | Condensation/Cyclization |

Utilization as a Synthon for Carbon-Carbon Bond Formation

The active methylene group in this compound, situated between the electron-withdrawing cyano and carbonyl groups, is a key feature that allows for its use as a synthon for carbon-carbon bond formation. This reactivity is harnessed in several important organic reactions.

The Knoevenagel condensation is a prominent example, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. researchgate.net The product is typically an α,β-unsaturated derivative. researchgate.net Studies on related N-substituted cyanoacetamides have demonstrated their successful participation in Knoevenagel condensations with various aromatic aldehydes. nih.gov For instance, the reaction of N-benzyl-2-cyanoacetamide with benzaldehyde (B42025) has been reported to yield (E)-N-benzyl-2-cyano-3-phenylacrylamide. nih.gov

Another significant reaction is the Michael addition , where the carbanion generated from the active methylene group adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of new carbon-carbon single bonds and the construction of more complex molecular frameworks. The resulting adducts can often be used in subsequent cyclization reactions to generate carbocyclic and heterocyclic systems.